1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one
Description
1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one is a substituted acetophenone derivative with the molecular formula C₁₀H₁₁ClNO. Its structure consists of a 4-chlorophenyl group attached to a ketone moiety and an ethylamino (-NHCH₂CH₃) side chain. This combination of functional groups confers unique physicochemical properties, including moderate lipophilicity (enhanced by the chlorophenyl group) and polar interactions via the amino and carbonyl groups.
Properties
CAS No. |
806599-87-1 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3 |
InChI Key |
LWWDKUFSDDYHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine under controlled conditions to form the desired product. Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reagents to optimize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The ethylamino group balances polarity and lipophilicity, making the compound a versatile intermediate.
- Bulkier amino substituents (e.g., phenylethyl) enhance binding to hydrophobic targets but reduce solubility .
- Thiophene analogs (e.g., ) exhibit distinct electronic profiles, influencing receptor affinity .
Analogues with Modified Aromatic Systems
Key Findings :
- Chlorine substitution on the phenyl ring enhances electrophilic reactivity and target binding via halogen bonding .
- Naphthalene derivatives (e.g., ) show unique stacking interactions in materials science .
- Diazepane-containing analogs () demonstrate improved pharmacokinetic profiles due to ring flexibility .
Positional and Functional Group Isomers
| Compound Name | Structural Difference | Key Properties/Applications | Reference |
|---|---|---|---|
| 1-(2-Chloro-4-methylphenyl)ethan-1-one | Chlorine and methyl groups at positions 2 and 4 | Steric effects reduce reaction rates; used in agrochemicals | |
| 1-(4-Chloro-2-methylphenyl)heptan-1-one | Heptanone chain replaces ethylamino | Higher hydrophobicity; surfactant applications | |
| 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | Phenoxy group adds π-π interactions | Fungicide intermediate (e.g., difenoconazole synthesis) |
Key Findings :
- Positional isomerism (e.g., chlorine at para vs. ortho) significantly alters electronic and steric properties .
- Long alkyl chains (e.g., heptanone) prioritize industrial over pharmacological use due to poor solubility .
Comparative Physicochemical Data
| Property | 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one | 1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one | 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one |
|---|---|---|---|
| Molecular Weight | 196.65 g/mol | 272.75 g/mol | 195.28 g/mol |
| LogP | ~2.1 | ~3.5 | ~1.8 |
| Water Solubility | Low | Very low | Moderate |
| Bioactivity Highlights | Enzyme inhibition (hypothesized) | CNS modulation | Antimicrobial potential |
Sources :
Mechanistic Insights
- Chlorophenyl Group : Enhances target binding via halogen bonds and improves membrane penetration .
- Ethylamino Group: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom increases electron density, altering redox reactivity .
Biological Activity
1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one, commonly known as 4'-Chloroacetophenone, is a chemical compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. The presence of a chlorinated phenyl group and an ethylamino substituent enhances its reactivity and biological interactions.
- Molecular Formula : C10H12ClN
- Molecular Weight : Approximately 154.594 g/mol
- Structure : The compound features a chlorinated phenyl group attached to an ethanone backbone, which is further substituted with an ethylamino group.
Antimicrobial Properties
Research indicates that 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves the modulation of enzyme activities and interference with cellular processes critical for bacterial survival.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Weak |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cellular processes associated with cancer cell proliferation. The interaction with specific molecular targets could alter enzyme activity or receptor modulation, which are critical for its therapeutic potential.
The biological activity of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one is attributed to its ability to interact with various molecular targets within cells. This interaction can lead to:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters such as dopamine and serotonin, potentially influencing mood and cognitive functions.
- Modulation of Signaling Pathways : The compound may affect signaling pathways critical for cellular functions, leading to altered cell behavior in response to external stimuli.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one against common pathogens. The results indicated that modifications in the ethylamino group significantly affected the compound's potency against different bacterial strains.
Study on Anticancer Properties
Another investigation focused on the anticancer effects of this compound in vitro using cancer cell lines. Results showed a concentration-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
